1-(2-chlorophenyl)-N-(2,4-difluorobenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound features a 1,2,3-triazole core substituted at position 1 with a 2-chlorophenyl group, at position 5 with a pyridin-3-yl moiety, and at position 4 with a carboxamide group linked to a 2,4-difluorobenzyl chain. The combination of chlorine (electron-withdrawing) and fluorine (high electronegativity) may enhance metabolic stability and binding affinity compared to non-halogenated analogs.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[(2,4-difluorophenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF2N5O/c22-16-5-1-2-6-18(16)29-20(14-4-3-9-25-11-14)19(27-28-29)21(30)26-12-13-7-8-15(23)10-17(13)24/h1-11H,12H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQNYSDMNUKQCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)NCC3=C(C=C(C=C3)F)F)C4=CN=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-chlorophenyl)-N-(2,4-difluorobenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the 1,2,3-triazole class, which has gained attention for its diverse biological activities. This article reviews the pharmacological properties, particularly its anticancer and antifungal activities, alongside structure-activity relationships (SAR) that define its efficacy.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 421.4 g/mol. The structural features include a triazole ring, which is known for its versatility in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C22H17F2N5O2 |
| Molecular Weight | 421.4 g/mol |
| CAS Number | 1251672-67-9 |
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance:
- Cell Line Studies : In vitro studies demonstrated that the compound effectively reduced viability in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Antifungal Activity
The antifungal potential of 1,2,3-triazoles has been well-documented. This specific compound was assessed for its efficacy against several fungal strains:
- Fungal Strains Tested : The compound displayed significant antifungal activity against Candida albicans and Aspergillus niger with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .
The biological activity of this triazole compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : It is believed to interfere with key enzymes involved in cell division and metabolism in cancer cells.
- Disruption of Fungal Cell Membranes : Similar to other triazoles, it may disrupt the synthesis of ergosterol in fungal membranes, leading to cell death.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the triazole scaffold significantly influence biological activity:
- Substituents on the Triazole Ring : The presence of electron-withdrawing groups (like fluorine) enhances potency against both cancerous and fungal cells.
- Pyridine Moiety : The incorporation of pyridine contributes to improved solubility and bioavailability .
Case Studies
Several studies have highlighted the effectiveness of triazole derivatives:
- Study on Anticancer Activity : A recent study demonstrated that a series of 1,2,4-triazoles exhibited dual anticancer activity through apoptosis induction and cell cycle arrest mechanisms .
- Antifungal Efficacy : Another investigation reported that compounds with similar structures showed broad-spectrum antifungal activity and suggested potential for development into new therapeutic agents .
Scientific Research Applications
Antifungal Activity
Research has demonstrated that triazole derivatives exhibit notable antifungal properties. The specific compound under discussion has shown efficacy against several phytopathogenic fungi.
Case Study: Antifungal Efficacy
A study evaluated the antifungal activity of various triazole derivatives, including the compound . The results indicated significant inhibition of mycelial growth in:
- Rhizoctonia solani
- Sclerotinia sclerotiorum
- Fusarium graminearum
- Phytophthora capsici
The compound exhibited an EC50 value of 0.18 μg/mL against Rhizoctonia solani, demonstrating its potential as a powerful antifungal agent .
Other Biological Activities
In addition to antifungal properties, triazole derivatives are being investigated for other therapeutic applications:
Antimicrobial Properties
Triazoles have been explored for their antibacterial activities. The structural features of 1-(2-chlorophenyl)-N-(2,4-difluorobenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide may contribute to its potential effectiveness against bacterial pathogens.
Anti-inflammatory Effects
Research indicates that some triazoles can modulate inflammatory pathways. This property suggests that the compound might also be beneficial in treating inflammatory diseases.
Synthesis and Development
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The synthetic pathway typically includes:
- Formation of the triazole ring via cycloaddition reactions.
- Introduction of the chlorophenyl and difluorobenzyl groups through nucleophilic substitution reactions.
Table: Synthetic Route Overview
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Cycloaddition | Azide + alkyne |
| 2 | Nucleophilic substitution | Chlorobenzene + difluorobenzyl bromide |
| 3 | Final coupling | Pyridine derivative + carboxylic acid |
Comparison with Similar Compounds
Structural Analog: N-(2-Fluorobenzyl)-1-(4-Fluorophenyl)-5-(3-Pyridinyl)-1H-1,2,3-Triazole-4-Carboxamide
- Key Differences :
- Position 1 Substituent : 4-Fluorophenyl vs. 2-chlorophenyl in the target compound.
- Carboxamide Chain : 2-Fluorobenzyl vs. 2,4-difluorobenzyl.
- Impact: The 2-chlorophenyl group in the target compound may increase hydrophobic interactions due to chlorine’s larger van der Waals radius compared to fluorine.
Ethyl 1-(Pyridin-3-yl)-1H-1,2,4-Triazole-3-Carboxylate Derivatives
- Key Differences :
- Triazole Isomer : 1,2,4-Triazole vs. 1,2,3-triazole in the target compound.
- Functional Group : Ethyl ester vs. carboxamide.
- Impact :
Pyrazole-Based Carboxamides (e.g., 5-Amino-1-(4-Fluorophenyl)-1H-Pyrazole-4-Carboxamide)
- Key Differences: Core Structure: Pyrazole (two adjacent nitrogen atoms) vs. 1,2,3-triazole (three nitrogen atoms). Substituents: Amino group at position 5 vs. pyridin-3-yl in the target compound.
- Impact :
Data Table: Structural and Functional Comparison
*Calculated molecular weight based on formula.
Research Findings and Implications
- Antimicrobial Potential: Compounds with pyridinyl-triazole cores (e.g., and ) show marked antibacterial activity, suggesting the target compound may share similar mechanisms, such as inhibition of bacterial enzymes like GlcN-6-P synthase .
- Electron-Withdrawing Effects: The 2,4-difluorobenzyl group in the target compound likely enhances metabolic stability compared to monosubstituted analogs, as seen in fluorinated sulfonamides () .
- Structural Limitations : The absence of direct biological data for the target compound necessitates caution; inferences are based on structural analogs.
Q & A
Q. Critical Reagents and Conditions
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | CuSO₄·5H₂O, sodium ascorbate, DMF/H₂O | Triazole cyclization | |
| 2 | EDC·HCl, HOBt·H₂O, DCM | Amide bond formation | |
| 3 | Ethyl acetate/hexane (3:7) | Chromatographic purification |
Advanced Question: How can structural contradictions in crystallographic data for triazole derivatives be resolved?
Methodological Answer:
Conflicting torsion angles or unit cell parameters (e.g., β angles in monoclinic systems) require:
High-Resolution X-ray Diffraction : Validate bond lengths (e.g., C–N: 1.33–1.36 Å) and angles (e.g., N–N–C: ~110°) using single-crystal analysis .
Computational Validation : Compare experimental data with density functional theory (DFT)-optimized geometries. For example, torsion angles like C1–C2–C3–C4 (5.9°) vs. N2–C2–C3–C5 (38.0°) may indicate conformational flexibility .
Thermal Ellipsoid Analysis : Assess anisotropic displacement parameters to identify dynamic disorder in aromatic substituents .
Basic Question: What spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
NMR Spectroscopy :
- ¹H NMR : Look for pyridyl protons (δ 8.5–9.0 ppm), difluorobenzyl CH₂ (δ 4.5–5.0 ppm), and triazole NH (δ 10–12 ppm, if present) .
- ¹³C NMR : Carboxamide carbonyl (δ ~165 ppm), triazole carbons (δ ~140–150 ppm) .
HRMS : Confirm molecular ion [M+H]⁺ (e.g., calculated for C₂₁H₁₅ClF₂N₅O: 442.08) .
Advanced Question: How do electronic effects of substituents influence bioactivity in triazole-carboxamides?
Methodological Answer:
QSAR Modeling : Use Comparative Molecular Field Analysis (CoMFA) to correlate substituent electronegativity (e.g., 2-Cl, 2,4-F₂) with receptor binding. For example:
- Electron-withdrawing groups (Cl, F) enhance binding to hydrophobic pockets in targets like kinases or GPCRs .
- CoMFA Contour Maps : Steric bulk at the pyridyl position (e.g., 3-pyridyl vs. 4-pyridyl) may reduce affinity due to steric clashes .
In Vitro Assays : Test against panels like NIH3T3/TPR-Met (c-Met inhibition) or CB1 receptor binding (competitive displacement of [³H]CP55940) .
Q. Example Binding Data
| Substituent | IC₅₀ (nM) | Target | Reference |
|---|---|---|---|
| 2-Cl, 2,4-F₂ | 12 ± 2 | c-Met | |
| 4-F, 2-Cl | 45 ± 5 | CB1 |
Basic Question: How to address low aqueous solubility during biological assays?
Methodological Answer:
Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility without denaturing proteins .
Pro-drug Design : Introduce ionizable groups (e.g., phosphate esters) at the carboxamide nitrogen for transient solubility .
Advanced Question: How to resolve discrepancies in SAR studies for triazole-based inhibitors?
Methodological Answer:
Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns to identify key residues (e.g., Lys111 in c-Met) stabilizing binding .
Metabolite Profiling : Use LC-MS to detect active metabolites (e.g., hydroxylation at benzyl positions) that may confound SAR interpretations .
Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., replacing Cl with CF₃) to predict potency shifts .
Basic Question: What computational tools predict the pharmacokinetics of this compound?
Methodological Answer:
ADMET Prediction : Use SwissADME or ADMETlab to estimate logP (target: 2–4), CYP inhibition (e.g., CYP3A4), and blood-brain barrier penetration .
Docking Software : AutoDock Vina or Glide to model binding poses in targets like Hsp90 or PDHK1 .
Advanced Question: How to optimize selectivity over related kinases (e.g., VEGFR2 vs. c-Met)?
Methodological Answer:
Kinome-Wide Profiling : Screen against 400+ kinases at 1 µM (DiscoverX Eurofins) to identify off-target hits .
Crystal Structure Analysis : Compare binding modes in c-Met (PDB: 3LQ8) vs. VEGFR2 (PDB: 3VHE) to design substituents that sterically block VEGFR2’s larger ATP pocket .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
